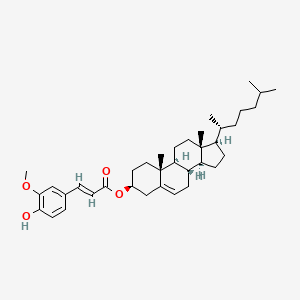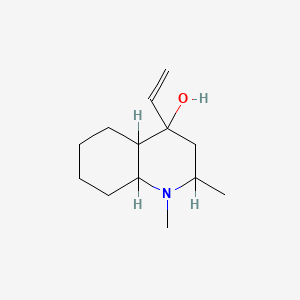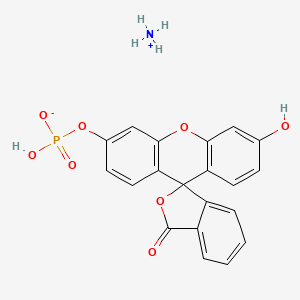
Fluorescein-diphosphat monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-diphosphat monoammonium salt is a fluorogenic substrate used primarily in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields fluorescein, a highly fluorescent molecule. This property makes it particularly useful in various fluorescence-based detection methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescein-diphosphat monoammonium salt is synthesized through a multi-step process involving the phosphorylation of fluorescein. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale phosphorylation reactions followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, often employing techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein-diphosphat monoammonium salt primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of its phosphate groups by alkaline phosphatase results in the formation of fluorescein monophosphate and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in alkaline conditions, with the presence of alkaline phosphatase being crucial for the reaction. The optimal pH for these reactions is around 8-10 .
Major Products Formed
The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein. Fluorescein is highly fluorescent and is the primary product of interest in many biochemical assays .
Aplicaciones Científicas De Investigación
Fluorescein-diphosphat monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of phosphatases.
Biology: Employed in cell viability assays and to monitor enzymatic activities within cells.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes or to measure enzyme activity in clinical samples.
Industry: Applied in high-throughput screening assays for drug discovery and development
Mecanismo De Acción
The mechanism of action of fluorescein-diphosphat monoammonium salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein, which exhibits strong fluorescence. This fluorescence can be measured and quantified, providing insights into the enzymatic activity and the presence of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein monophosphate monoammonium salt: Similar in structure but contains only one phosphate group.
4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in similar assays but with different fluorescence properties.
6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific applications
Uniqueness
Fluorescein-diphosphat monoammonium salt is unique due to its high fluorescence quantum yield and its ability to produce a strong fluorescent signal upon enzymatic hydrolysis. This makes it particularly valuable in assays requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C20H16NO8P |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
azanium;(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hydrogen phosphate |
InChI |
InChI=1S/C20H13O8P.H3N/c21-11-5-7-15-17(9-11)26-18-10-12(28-29(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)27-20;/h1-10,21H,(H2,23,24,25);1H3 |
Clave InChI |
QKVQYTIROGRBFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)(O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





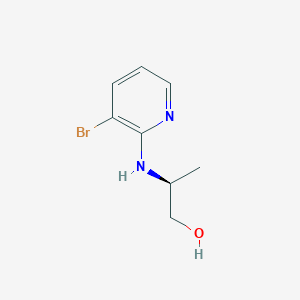
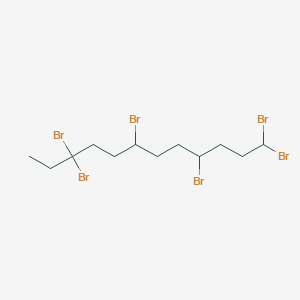
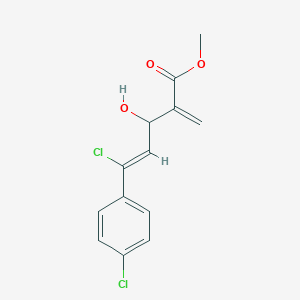


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
